2-(4-OXO-2-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ETHYL CYANIDE
Overview
Description
2-(4-OXO-2-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ETHYL CYANIDE is a complex heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which is further substituted with a phenyl group and a cyanide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-OXO-2-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ETHYL CYANIDE typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-(1,2-dihydro-2-oxo-1-phenyl-5-(pyridin-2-yl)pyridin-3-yl) benzaldehyde with N-(substituted phenyl)-3-oxobutanamide and 2-amino-benzimidazole under acid-catalyzed conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions for an extended period.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-OXO-2-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ETHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the ring system are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield dihydro derivatives.
Scientific Research Applications
2-(4-OXO-2-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ETHYL CYANIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-OXO-2-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ETHYL CYANIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by disrupting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit diverse biological activities.
Imidazole-containing compounds: These compounds also contain nitrogenous heterocycles and have various pharmacological properties.
Uniqueness
2-(4-OXO-2-PHENYL-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)ETHYL CYANIDE is unique due to its specific substitution pattern and the presence of both a cyanide group and a fused pyrimidine-benzimidazole ring system. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-oxo-2-phenyl-10H-pyrimido[1,2-a]benzimidazol-3-yl)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c20-12-6-9-14-17(13-7-2-1-3-8-13)22-19-21-15-10-4-5-11-16(15)23(19)18(14)24/h1-5,7-8,10-11H,6,9H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZJVFQLZYCIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N3C4=CC=CC=C4NC3=N2)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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